

# Valspodar in Patient-Derived Xenograft Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: Valspodar

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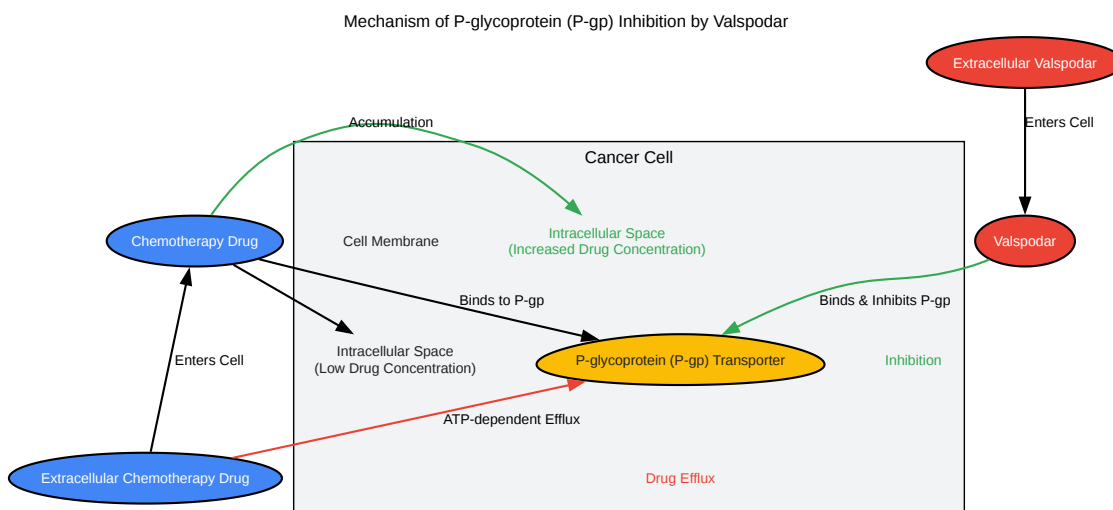
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Patient-Derived Xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a pivotal platform in preclinical cancer research. These models more accurately recapitulate the heterogeneity and microenvironment of patient tumors compared to traditional cell line-derived xenografts. **Valspodar** (PSC 833), a potent, non-immunosuppressive cyclosporine D analog, is a second-generation inhibitor of P-glycoprotein (P-gp or ABCB1), a key transporter protein implicated in multidrug resistance (MDR). This document provides detailed application notes and protocols for the utilization of **Valspodar** in PDX models to investigate and overcome chemotherapy resistance.

## Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. **Valspodar** competitively binds to P-gp, inhibiting its function and restoring the cytotoxic effects of co-administered anticancer drugs.



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Caption: P-gp Inhibition by **Valspodar**

## Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies investigating the efficacy of **Valspodar** in combination with chemotherapeutic agents in mouse models. While these studies primarily utilized cell line-derived xenografts, the data provide a strong rationale and starting point for designing experiments in PDX models.

Table 1: Effect of **Valspodar** on Intracellular Drug Concentration

Chemotherapy Agent	Cancer Model	Valspodar Dose	Route	Increase in Intracellular Drug Concentration	Reference
Daunorubicin	Pgp-positive AML (in vivo in patients)	10 mg/kg/24h infusion	IV	52% increase in AUC ratio (leukemic cells/plasma)	<a href="#">[1]</a> <a href="#">[2]</a>
Mitoxantrone	MDA-MB-435mdr xenograft	Not specified	Not specified	Increased accumulation to 94% of wild-type tumors	
Paclitaxel	Mouse brain	Not specified	Not specified	~10-fold increase in brain paclitaxel levels	<a href="#">[3]</a>

Table 2: Efficacy of **Valspodar** in Combination Therapy in Xenograft Models

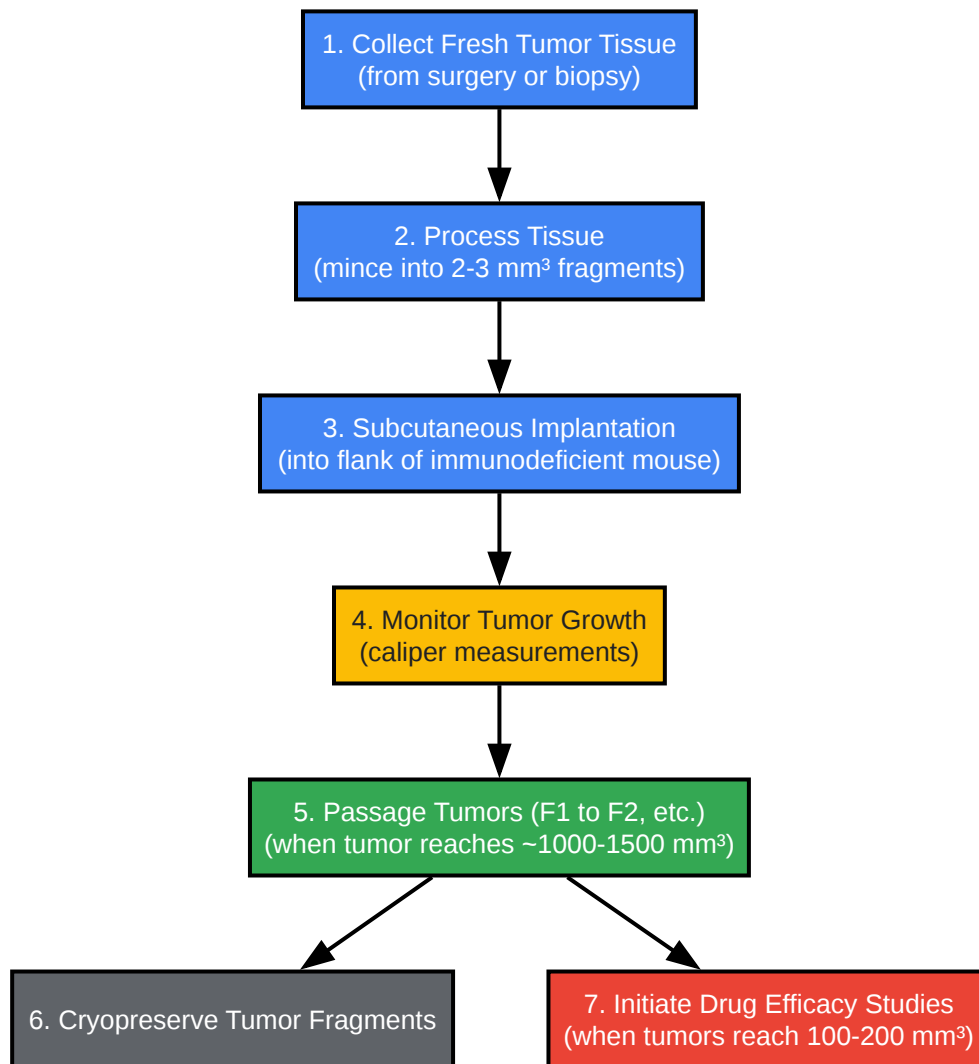
Chemotherapy Agent	Cancer Model	Valspodar Dose	Chemotherapy Dose	Route	Tumor Growth Inhibition	Reference
Paclitaxel	Refractory Ovarian Carcinoma	5 mg/kg qid x 12 doses	70 mg/m <sup>2</sup>	Oral/IV	Limited activity	[4]
Doxorubicin & Paclitaxel	Refractory Malignancies	5 mg/kg qid x 12 doses	Dox: 12.5 mg/m <sup>2</sup> , Pac: 70 mg/m <sup>2</sup>	Oral/IV	5 partial, 2 minor remissions	[5]
Paclitaxel & Carboplatin	Ovarian Cancer PDX	Not specified in direct Valspodar study	Paclitaxel: 15 mg/kg, Carboplatin : 50 mg/kg	IP	Significant decrease in tumor weight (chemo alone)	[6]
Doxorubicin	Doxorubicin-resistant Osteosarcoma PDOX	Not specified in direct Valspodar study	Not specified	Not specified	Combination of CDK4/6 and mTOR inhibitors reduced tumor volume	[7]

## Experimental Protocols

### Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the subcutaneous implantation of fresh human tumor tissue into immunodeficient mice.

## Workflow for PDX Model Establishment



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Caption: PDX Establishment Workflow

Materials:

- Fresh patient tumor tissue in sterile collection medium (e.g., RPMI-1640) on ice.
- Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old.

- Sterile surgical instruments (scalpels, forceps, scissors).
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
- Wound closure materials (e.g., surgical clips or sutures).
- Sterile PBS and petri dishes.

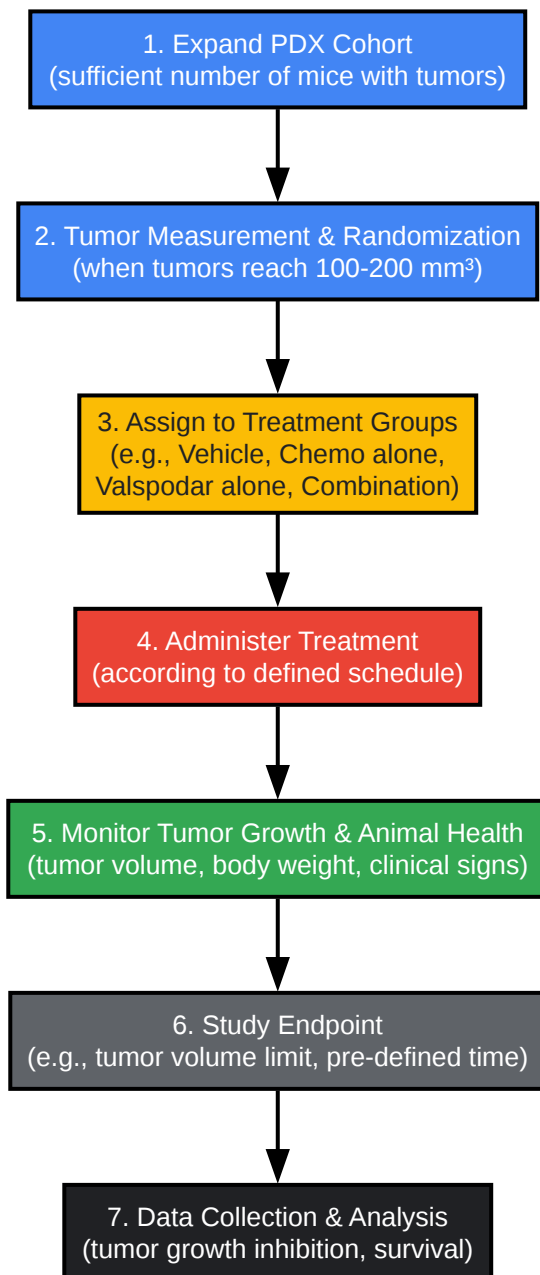
#### Procedure:

- **Tumor Tissue Collection:** Obtain fresh tumor tissue from surgery or biopsy under sterile conditions. Transport the tissue to the laboratory in a sterile container with collection medium on ice. The time from tissue collection to implantation should be minimized, ideally within 2-4 hours.
- **Tissue Processing:** In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood clots or necrotic tissue. Mince the tumor into small fragments of approximately 2-3 mm<sup>3</sup>.
- **Animal Preparation and Anesthesia:** Anesthetize the mouse using an approved protocol. Shave and sterilize the implantation site on the flank of the mouse.
- **Implantation:** Make a small incision (approximately 5 mm) in the skin. Using forceps, create a subcutaneous pocket. Insert one tumor fragment into the pocket.
- **Wound Closure:** Close the incision with surgical clips or sutures.
- **Post-operative Care and Monitoring:** Monitor the mouse until it recovers from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines. Monitor the mice regularly for tumor growth by caliper measurements (tumor volume = (length x width<sup>2</sup>)/2).
- **Passaging:** When the tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse and aseptically excise the tumor. Process the tumor as described in step 2 and implant fragments into new recipient mice for cohort expansion. A portion of the tumor can be cryopreserved for future use.

## Protocol 2: In Vivo Efficacy Study of Valspodar and Chemotherapy in PDX Models

This protocol describes a typical in vivo efficacy study to evaluate the combination of **Valspodar** and a chemotherapeutic agent in established PDX models.

## Workflow for In Vivo Efficacy Study

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Caption: In Vivo Efficacy Study Workflow

Materials:



- Established PDX-bearing mice with tumor volumes of 100-200 mm<sup>3</sup>.
- **Valspodar** (formulated for in vivo administration, e.g., in a microemulsion or other suitable vehicle).
- Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin) formulated for in vivo administration.
- Vehicle control for both **Valspodar** and the chemotherapeutic agent.
- Dosing equipment (e.g., gavage needles, syringes).

#### Procedure:

- Cohort Establishment: Once PDX tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment groups (typically n=8-10 mice per group).
  - Group 1: Vehicle control
  - Group 2: Chemotherapy agent alone
  - Group 3: **Valspodar** alone
  - Group 4: **Valspodar** + Chemotherapy agent
- Dosing Regimen:
  - **Valspodar**: A typical oral dose for **Valspodar** in mice is 10 mg/kg.[8] It is often administered 1-2 hours prior to the chemotherapeutic agent to ensure maximal P-gp inhibition. The dosing frequency will depend on the experimental design but can be daily or intermittent.
  - Chemotherapy: The dose of the chemotherapeutic agent should be carefully determined. Due to **Valspodar**'s inhibition of P-gp and potential effects on drug metabolism (e.g., via CYP3A4), the dose of the co-administered drug may need to be reduced to avoid toxicity. [2][9] For example, when combined with **Valspodar**, paclitaxel doses in clinical trials were reduced.[2] A pilot dose-finding study in the specific PDX model is recommended.

- Treatment Administration: Administer drugs via the appropriate route (e.g., oral gavage for **Valspodar**, intravenous or intraperitoneal for chemotherapy).
- Monitoring:
  - Measure tumor volume with calipers 2-3 times per week.
  - Record body weight 2-3 times per week as an indicator of toxicity.
  - Observe mice daily for any clinical signs of distress.
- Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm<sup>3</sup>), after a fixed duration, or if signs of excessive toxicity are observed.
- Data Analysis:
  - Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
  - Analyze survival data using Kaplan-Meier curves.
  - At the end of the study, tumors can be harvested for further analysis (e.g., histology, biomarker analysis).

## Conclusion

The use of **Valspodar** in patient-derived xenograft models provides a powerful tool to study and potentially overcome multidrug resistance in a clinically relevant setting. The protocols provided herein offer a framework for researchers to design and execute robust preclinical studies. Careful consideration of dosing and potential toxicities is crucial for the successful implementation of these experiments. The insights gained from such studies can significantly contribute to the development of more effective cancer therapies.

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## References

- 1. researchgate.net [researchgate.net]
- 2. A Phase I trial of the ABCB1 inhibitor, oral valspodar, in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valspodar: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein inhibition using valspodar (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase I trial of liposomal doxorubicin, paclitaxel and valspodar (PSC-833), an inhibitor of multidrug resistance. [epistemonikos.org]
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Address: 3281 E Guasti Rd

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